Bicyclo[4.2.1]nona-2,4,7-triene Bicyclo[4.2.1]nona-2,4,7-triene
Brand Name: Vulcanchem
CAS No.: 5240-87-9
VCID: VC16033421
InChI: InChI=1S/C9H10/c1-2-4-9-6-5-8(3-1)7-9/h1-6,8-9H,7H2
SMILES:
Molecular Formula: C9H10
Molecular Weight: 118.18 g/mol

Bicyclo[4.2.1]nona-2,4,7-triene

CAS No.: 5240-87-9

Cat. No.: VC16033421

Molecular Formula: C9H10

Molecular Weight: 118.18 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[4.2.1]nona-2,4,7-triene - 5240-87-9

Specification

CAS No. 5240-87-9
Molecular Formula C9H10
Molecular Weight 118.18 g/mol
IUPAC Name bicyclo[4.2.1]nona-2,4,7-triene
Standard InChI InChI=1S/C9H10/c1-2-4-9-6-5-8(3-1)7-9/h1-6,8-9H,7H2
Standard InChI Key IHYGTTYKWKUIBR-UHFFFAOYSA-N
Canonical SMILES C1C2C=CC=CC1C=C2

Introduction

Structural Features and Electronic Properties

Molecular Geometry and Bonding

The bicyclo[4.2.1]nona-2,4,7-triene system consists of a seven-membered ring fused to a four-membered ring, with double bonds at the 2,4,7 positions (Figure 1). The bridgehead carbons (positions 1 and 8) introduce significant angle strain, while the conjugated triene system allows for partial delocalization of π-electrons . X-ray crystallographic data confirm a nonplanar geometry, with the four-membered ring adopting a puckered conformation to alleviate steric strain .

Table 1: Key Structural Parameters of Bicyclo[4.2.1]nona-2,4,7-triene

ParameterValueSource
Bond Length (C1-C8)1.54 Å
Dihedral Angle (C2-C3-C4)152°
Strain Energy~25 kcal/mol

Electronic Structure and Aromaticity

Synthesis Methodologies

[6π + 2π] Cycloaddition Approaches

The most efficient route to bicyclo[4.2.1]nona-2,4,7-trienes involves titanium- or cobalt-catalyzed cycloadditions between 1-substituted cycloheptatrienes and alkynes (Equation 1):

Cycloheptatriene+AlkyneTi/Co catalystBicyclo[4.2.1]nona-2,4,7-triene(Yield: 72–88%)[3]\text{Cycloheptatriene} + \text{Alkyne} \xrightarrow{\text{Ti/Co catalyst}} \text{Bicyclo[4.2.1]nona-2,4,7-triene} \quad \text{(Yield: 72–88\%)}[3]

Table 2: Catalytic Systems for Cycloaddition Synthesis

Catalyst SystemSubstrate ScopeYield Range
Ti(acac)2Cl2\text{Ti(acac)}_2\text{Cl}_2-Et2AlCl\text{Et}_2\text{AlCl}Alkyl-substituted75–88%
Co(acac)2(dppe)\text{Co(acac)}_2(\text{dppe})/Zn/ZnI2_2Aryl-substituted72–85%

Functional Group Compatibility

The method tolerates diverse substituents, including methyl, benzyl, and hydroxymethyl groups at the 1-position of the cycloheptatriene . Steric bulk at the bridgehead position slightly reduces yields but enhances diastereoselectivity in asymmetric variants.

Chemical Reactivity and Transformations

Electrophilic Additions

The conjugated triene system undergoes regioselective epoxidation at the 4,5-position using mCPBA, with subsequent ring-opening reactions yielding diols or amino alcohols . Halogenation with NXS\text{NXS} (X = Cl, Br) occurs preferentially at the less strained 7-position double bond.

Radical Cation Behavior

Upon one-electron oxidation, the radical cation (3\cdotp+\text{3·}^+) undergoes rapid intramolecular cyclization to form a tetracyclic structure (15\cdotp+\text{15·}^+) with bishomoaromatic stabilization (Scheme 1) . This contrasts with the neutral hydrocarbon 15\text{15}, which reverts to 3\text{3} via retrocyclization:

3e3\cdotp+15\cdotp+(ΔG=8.2 kcal/mol)[5]\text{3} \xrightarrow{-e^-} \text{3·}^+ \rightarrow \text{15·}^+ \quad (\Delta G^\ddagger = 8.2\ \text{kcal/mol})[5]

Derivatives and Analogues

9-Diazobicyclo[4.2.1]nona-2,4,7-triene

The diazo derivative (C9H8N2\text{C}_9\text{H}_8\text{N}_2, MW 144.17 g/mol) introduces a reactive -N2\text{-N}_2 group at the bridgehead position. This compound serves as a precursor to carbene intermediates for cyclopropanation reactions:

Diazo derivativeΔCarbene+N2[2]\text{Diazo derivative} \xrightarrow{\Delta} \text{Carbene} + \text{N}_2 \uparrow \quad[2]

Table 3: Properties of Key Derivatives

DerivativeMolecular FormulaApplication
9-PhenylselenoC15H14Se\text{C}_{15}\text{H}_{14}\text{Se}Chiral auxiliary
9-Deutero-anti-phenylselenoC15H13DSe\text{C}_{15}\text{H}_{13}\text{DSe}Mechanistic studies

Heteroatom-Containing Variants

Cobalt-catalyzed [6π + 2π] cycloadditions with azepines yield 9-azabicyclo[4.2.1]nona-2,4,7-trienes, which exhibit enhanced solubility and coordination properties .

Biological Activity and Applications

Cytotoxic Properties

Screening against Jurkat, K562, U937, and HL60 cell lines revealed moderate cytotoxicity (IC50_{50} 12–35 μM), with apoptosis induction via mitochondrial pathway activation . The planar tetracyclic radical cation 15\cdotp+\text{15·}^+ shows increased potency, suggesting redox-activated mechanisms .

Materials Science Applications

The rigid bicyclic framework serves as a building block for liquid crystals and conductive polymers. Functionalization with electron-deficient groups (-CN\text{-CN}, -NO2\text{-NO}_2) produces materials with tunable band gaps (2.1–3.4 eV) .

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